N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide
Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthamide moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: It can be used in the development of fluorescent dyes and sensors due to its unique electronic properties.
Industrial Chemistry: The compound can be utilized in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. For example, it can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole compound with similar structural features.
3-phenyl-1,2,4-oxadiazole: A precursor in the synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide.
1-naphthamide: Another compound with a naphthamide moiety but lacking the oxadiazole ring.
Uniqueness
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is unique due to the combination of the oxadiazole ring and the naphthamide moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal and materials chemistry .
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(17-12-6-10-14-7-4-5-11-16(14)17)21-13-18-22-19(23-25-18)15-8-2-1-3-9-15/h1-12H,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOXCJEACQODZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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